molecular formula C17H20N2O9 B1450681 FA-Glu-Glu-OH CAS No. 1374423-90-1

FA-Glu-Glu-OH

Cat. No.: B1450681
CAS No.: 1374423-90-1
M. Wt: 396.3 g/mol
InChI Key: SWSOTQMOAWBLFA-NDYVEPOPSA-N
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Description

FA-Glu-Glu-OH is a dipeptide with the molecular formula C17H20N2O9 . It can be used as an intermediate in peptide synthesis .


Synthesis Analysis

A new glyco-phenol was produced by the coupling between glucosamine (Glu) and ferulic acid (FA) using Myceliophthora thermophila laccase as a biocatalyst in mild conditions . The enzymatic reaction created a new derivative (FA-Glu), produced from coupling between Glu and FA by covalent bonds .


Molecular Structure Analysis

The molecular weight of this compound is 396.3 g/mol . The liquid chromatography-mass spectrometry analysis showed that the FA-Glu derivative exhibited a molecular mass at MM 713 g/mol containing one Glu molecule and three FA molecules after decarboxylation .


Chemical Reactions Analysis

The enzymatic reaction created a new derivative (FA-Glu), produced from coupling between Glu and FA by covalent bonds . Under optimal conditions, almost 55% of -NH2 groups on Glu were bound with FA oxidation products .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 396.3 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 9, and a rotatable bond count of 12 . It also has a topological polar surface area of 183 Ų and a heavy atom count of 28 .

Scientific Research Applications

1. Fatty Acid Metabolism and Sphingolipid Biosynthesis

Research by (Guo et al., 2012) revealed the role of fatty acid 2-hydroxylase (FA2H) in initiating fatty acid α-oxidation and sphingolipid biosynthesis in mammalian cells. The study highlighted the stereospecificity of FA2H in producing (R)-enantiomers of hydroxyl fatty acids and its impact on the biosynthesis of sphingolipids, suggesting potential pharmaceutical and dietary treatments for diseases associated with FA2H mutations.

2. Influence on Glycogen Synthesis and Glucose Uptake

(Narasimhan, Chinnaiyan, & Karundevi, 2015) investigated the role of ferulic acid in regulating GLUT2 gene expression in the liver. The study found that ferulic acid can modulate GLUT2 expression, affecting glucose uptake and glycogen synthesis in the liver, highlighting its potential role in managing type-2 diabetes.

3. Enzymatic Activity and Interaction with Organic Matter

Research by (Mazzei & Piccolo, 2013) on the interaction between fulvic acids (FAs) and β-glucosidase (GLU) enzyme provided insights into how FA-enzyme associations can affect enzymatic activity. The study suggested that even weak interactions with FAs can partially inhibit the catalytic activity of enzymes like GLU, impacting environmental processes involving extracellular enzymes.

4. Role in Cancer Cell Metabolism

The immunohistochemical expression of GLUT1 and fatty acid synthase (FAS) in various carcinomas, as studied by (Aló et al., 2001) and (Visca et al., 2003), highlights the significance of these markers in the biological activities and aggressiveness of cancer cells. These findings underscore the potential role of GLUT1 and FAS in cancer diagnosis and treatment strategies.

5. Agricultural Applications

The study by (Teixeira et al., 2018) explored the application of amino acids like glutamate in agriculture, specifically in enhancing nitrogen metabolism and productivity in soybean crops. This research opens avenues for the use of amino acids in improving crop yield and quality.

6. Biosurfactant Production

(Marti et al., 2015) investigated the production of fatty-acyl-glutamate (FA-Glu) biosurfactant using Bacillus subtilis, revealing its potential for sustainable and efficient biosurfactant production. This research is significant for industrial applications, particularly in environmentally friendly processes.

7. Cancer Detection Technologies

Innovations in cancer detection, as shown by (Ruiyi et al., 2020), involve the use of folic acid and glutamic acid-functionalized materials for the electrochemical detection of cancer cells, offering new diagnostic tools in oncology.

8. Glial Cell Metabolism and Function

The study by (McClain & Gulbransen, 2017) on the effects of fluoroacetate on enteric glial cell functions, including calcium signaling and hemichannel function, provides insights into the roles of glial cells in neurotransmission and potential therapeutic approaches for neurological disorders.

Future Directions

While specific future directions for FA-Glu-Glu-OH are not mentioned in the retrieved sources, research into the enzymatic conjugation between Glu and FA is suggested as a promising process to produce a new glyco-phenol having good functional properties for potential applications .

Biochemical Analysis

Biochemical Properties

FA-Glu-Glu-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with carboxypeptidase O, a glycosylphosphatidylinositol-anchored intestinal peptidase that has specificity for acidic amino acids . This interaction is crucial for the hydrolysis of peptide bonds involving glutamic acid residues. Additionally, this compound can be used as a substrate for proteases, which further process the dipeptide into its constituent amino acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the glutamine metabolic pathway, which is essential for cell biosynthesis and bioenergetics . By participating in this pathway, this compound can impact the production of nucleotides, amino acids, and other critical metabolites. This, in turn, influences cell function and viability, especially in rapidly proliferating cells such as cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific enzymes and transporters. For instance, the compound can be hydrolyzed by proteases, releasing free glutamic acid residues that participate in various metabolic pathways . Additionally, this compound may interact with vesicular glutamate transporters, which regulate the packaging and release of glutamate in synaptic vesicles . These interactions are essential for maintaining glutamate homeostasis and preventing excitotoxicity in neuronal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in cell cultures can lead to alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may enhance cellular metabolism and promote cell growth . At higher doses, this compound can exhibit toxic effects, leading to cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental studies to achieve the desired outcomes without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glutamine metabolic pathway. This pathway is crucial for the synthesis of nucleotides, amino acids, and other essential metabolites . This compound can be converted into glutamic acid, which then participates in the tricarboxylic acid (TCA) cycle and other metabolic processes . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Vesicular glutamate transporters, for example, play a key role in the uptake and release of the compound in neuronal cells . Additionally, this compound can be transported across cell membranes via amino acid transporters, facilitating its distribution to different cellular compartments . These transport mechanisms are essential for the compound’s localization and function within cells.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and synaptic vesicles. The compound’s activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in specific compartments . For instance, in neuronal cells, this compound is concentrated in synaptic vesicles, where it plays a role in neurotransmitter release and synaptic signaling . Understanding the subcellular localization of this compound is crucial for elucidating its biological functions and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-carboxy-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O9/c20-13(6-3-10-2-1-9-28-10)18-11(4-7-14(21)22)16(25)19-12(17(26)27)5-8-15(23)24/h1-3,6,9,11-12H,4-5,7-8H2,(H,18,20)(H,19,25)(H,21,22)(H,23,24)(H,26,27)/b6-3+/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSOTQMOAWBLFA-NDYVEPOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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